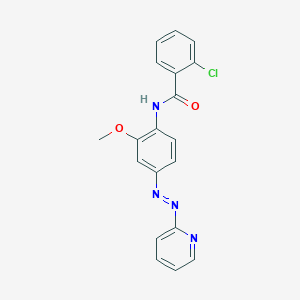
Alloswitch-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alloswitch-1 is a photoswitchable allosteric modulator that selectively targets the metabotropic glutamate receptor 5. This compound is unique due to its ability to control receptor activity with light, making it a valuable tool in optopharmacology. This compound contains an azobenzene group, which allows it to switch between active and inactive forms upon exposure to different wavelengths of light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alloswitch-1 involves the incorporation of an azobenzene moiety into a known ligand structure. The process typically includes the following steps:
Formation of Azobenzene: The azobenzene group is synthesized through a diazotization reaction followed by a coupling reaction with aniline derivatives.
Attachment to Ligand: The azobenzene group is then attached to a ligand that targets the metabotropic glutamate receptor 5 through a series of condensation and substitution reactions
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Alloswitch-1 undergoes several types of chemical reactions, primarily driven by its azobenzene group:
Photoisomerization: Exposure to ultraviolet light (380 nm) converts this compound from its trans configuration to its cis configuration, reducing its activity. .
Substitution Reactions: The azobenzene group can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions:
Ultraviolet Light: Used for photoisomerization to convert this compound to its less active cis form.
Visible Light: Used to revert this compound to its active trans form
Major Products:
Trans-Alloswitch-1: The active form that acts as a negative allosteric modulator.
Cis-Alloswitch-1: The less active form produced upon exposure to ultraviolet light
Scientific Research Applications
Alloswitch-1 has a wide range of applications in scientific research:
Chemistry: Used to study the structural and functional dynamics of metabotropic glutamate receptor 5 through light-controlled modulation
Biology: Employed in optopharmacology to control cellular processes with high spatial and temporal precision
Medicine: Potential therapeutic applications in treating central nervous system disorders by selectively modulating receptor activity
Industry: Utilized in the development of light-controlled drugs and therapeutic agents
Mechanism of Action
Alloswitch-1 exerts its effects by binding to the allosteric site of the metabotropic glutamate receptor 5. In its trans configuration, it acts as a negative allosteric modulator, inhibiting receptor activity. Upon exposure to ultraviolet light, it isomerizes to the cis configuration, which has reduced inhibitory activity. This reversible modulation allows precise control over receptor activity using light .
Comparison with Similar Compounds
Phenylazopyridines: These compounds also contain photoisomerizable groups and can modulate receptor activity with light.
2-Methyl-6-(phenylethynyl)pyridine (MPEP): Another negative allosteric modulator of metabotropic glutamate receptor 5, but it lacks the photoswitchable property.
Uniqueness of Alloswitch-1: this compound stands out due to its photoswitchable nature, allowing reversible control of receptor activity with light. This feature provides a high degree of precision in modulating biological processes, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C19H15ClN4O2 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-chloro-N-[2-methoxy-4-(pyridin-2-yldiazenyl)phenyl]benzamide |
InChI |
InChI=1S/C19H15ClN4O2/c1-26-17-12-13(23-24-18-8-4-5-11-21-18)9-10-16(17)22-19(25)14-6-2-3-7-15(14)20/h2-12H,1H3,(H,22,25) |
InChI Key |
JJRNGNCTPCWXGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=CC=N2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















